![molecular formula C5H5N5 B095578 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 16208-56-3](/img/structure/B95578.png)
2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the family of triazolopyrimidines and has a unique structure that makes it an attractive target for drug discovery.
作用機序
The mechanism of action of 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are involved in various cellular processes. This inhibition leads to the disruption of normal cellular functions, ultimately resulting in the death of the target cells.
生化学的および生理学的効果
Studies have shown that 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine can affect various biochemical and physiological processes in the body. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of cells.
実験室実験の利点と制限
One of the main advantages of using 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. This makes it a valuable tool for studying the mechanisms of action of these diseases and for developing new drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also investigating the potential use of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's. In addition, the mechanisms of action and toxicity of this compound are still not fully understood, and further research is needed in these areas.
合成法
The synthesis of 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine can be achieved through various methods. One of the most commonly used methods involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with methyl isocyanate in the presence of a catalyst such as triethylamine. This reaction produces the desired compound in good yields and purity.
科学的研究の応用
2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer activities. In addition, this compound has been investigated for its potential use as a scaffold for the development of new drugs.
特性
CAS番号 |
16208-56-3 |
|---|---|
製品名 |
2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine |
分子式 |
C5H5N5 |
分子量 |
135.13 g/mol |
IUPAC名 |
2-methyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H5N5/c1-10-8-4-2-6-3-7-5(4)9-10/h2-3H,1H3 |
InChIキー |
QSFZKIMFGVIDLY-UHFFFAOYSA-N |
SMILES |
CN1N=C2C=NC=NC2=N1 |
正規SMILES |
CN1N=C2C=NC=NC2=N1 |
同義語 |
2H-1,2,3-Triazolo[4,5-d]pyrimidine, 2-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



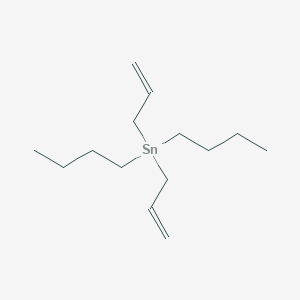
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)
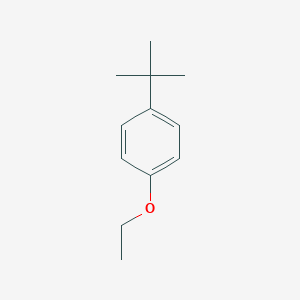
![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)
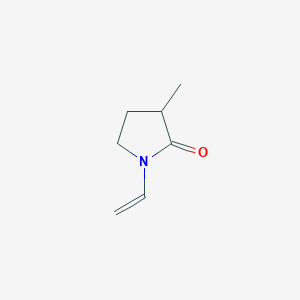
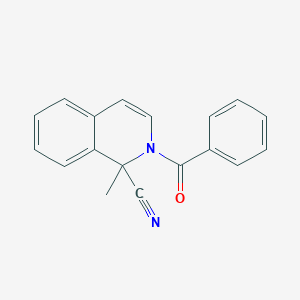
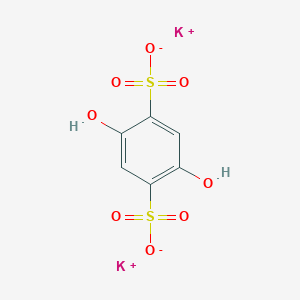
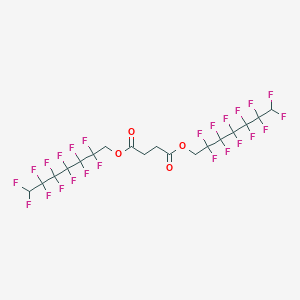

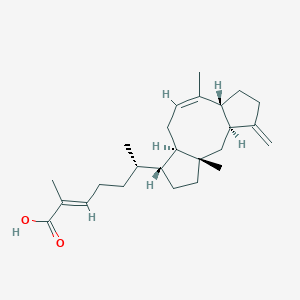



![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)